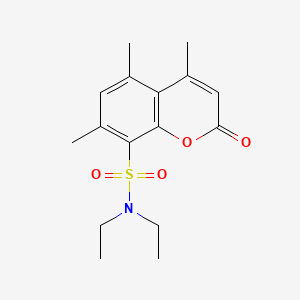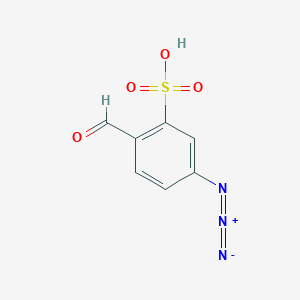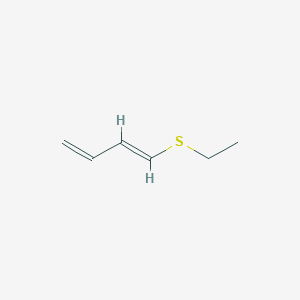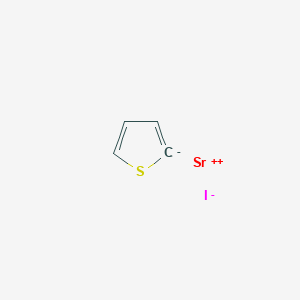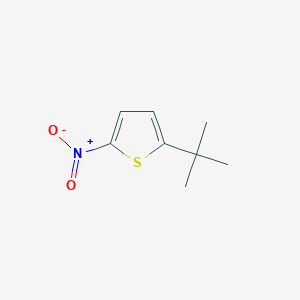![molecular formula C29H46N2O B14633720 Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- CAS No. 57202-53-6](/img/structure/B14633720.png)
Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- is a heterocyclic aromatic organic compound. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound has an octyl group at position 5 and a phenyl group substituted with an undecyloxy chain at position 2. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves the cyclization of β-formyl enamides using urea as a source of ammonia under microwave irradiation . Another method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization with ammonium acetate to produce pyrimidine derivatives with various substituents .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific reagents to facilitate the desired chemical transformations.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: The replacement of one functional group with another, which can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce pyrimidine oxides, while reduction reactions may yield reduced pyrimidine derivatives. Substitution reactions can result in a wide range of substituted pyrimidine compounds with different functional groups.
Applications De Recherche Scientifique
Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- include other pyrimidine derivatives with different substituents at various positions on the pyrimidine ring. Examples include pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are bicyclic compounds with two fused pyrimidine rings .
Uniqueness
The uniqueness of pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octyl and undecyloxyphenyl groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
57202-53-6 |
|---|---|
Formule moléculaire |
C29H46N2O |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
5-octyl-2-(4-undecoxyphenyl)pyrimidine |
InChI |
InChI=1S/C29H46N2O/c1-3-5-7-9-11-12-13-15-17-23-32-28-21-19-27(20-22-28)29-30-24-26(25-31-29)18-16-14-10-8-6-4-2/h19-22,24-25H,3-18,23H2,1-2H3 |
Clé InChI |
DRBCQAWJKMQKIK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


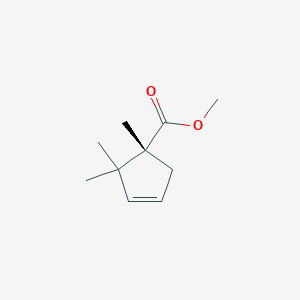
![2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B14633638.png)
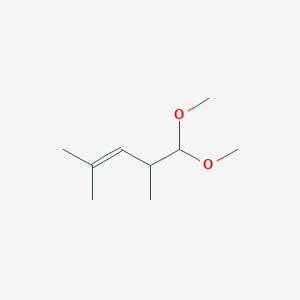

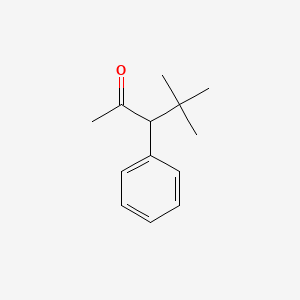
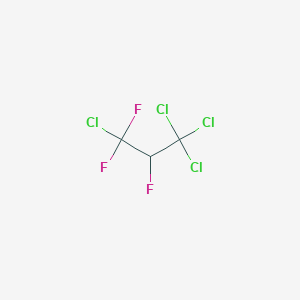
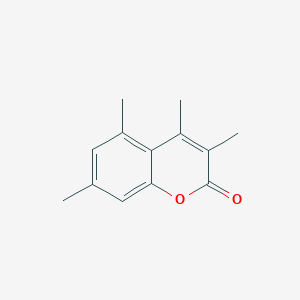
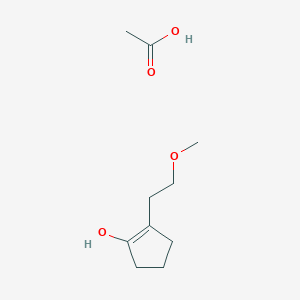
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)
